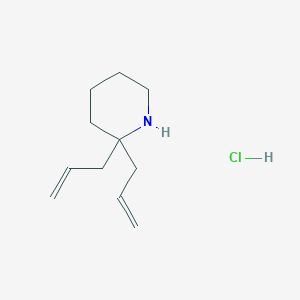

2,2-Diallylpiperidine hydrochloride

Descripción general

Descripción

2,2-Diallylpiperidine hydrochloride is a chemical compound with the molecular formula C11H20ClN and a molecular weight of 201.74 . It is used for research and development purposes .

Synthesis Analysis

Piperidines, including this compound, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature has summarized intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis

The InChI code for this compound is1S/C11H19N.ClH/c1-3-7-11(8-4-2)9-5-6-10-12-11;/h3-4,12H,1-2,5-10H2;1H . This indicates the presence of two allyl groups attached to the 2nd carbon of the piperidine ring . Chemical Reactions Analysis

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Aplicaciones Científicas De Investigación

Chiral Building Block for Piperidine-related Alkaloids

2,2-Diallylpiperidine hydrochloride has been studied as a promising chiral building block for synthesizing piperidine-related alkaloids. A C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester was created and used in the desymmetrization process, playing a crucial role in the synthesis of these alkaloids. This process involves intramolecular iodocarbamation as a key step (Takahata et al., 2002).

Preparation of α-Acetonylpiperidines

The compound has been used in the selective transformation of α-allylated heterocycles into α-acetonylpiperidines. The key step in this process is the bromocyclocarbamation reaction. This method has been shown to be convenient and simple, leading to the synthesis of compounds like the alkaloid (±)-6-epipinidinone (Kuznetsov et al., 2007).

Radical Polymerization

Research has been conducted on the kinetic features of N, N-diallylpiperidine bromide radical polymerization. This process allows the creation of polymers with high molecular weight, showcasing the absence of degradation inherent in the chain transfer. Such polymers demonstrate unique properties like polymeric, surface active, and electrolytic characteristics (Safaev et al., 2023).

Cross-Linked Polymer Synthesis

A highly efficient cross-linked polymer was synthesized using hydrophilic and hydrophobic components, including N,N-diallyl-1-[6-(biphenyl-4-yloxy)hexylammonium chloride. This resin was tailored to capture toxic metal ions and organic contaminants simultaneously, showing high efficiency in removing Hg(II) ions and methylene blue from aqueous solutions (Saleh et al., 2017).

Synthesis of Piperidine Alkaloids

Another study focused on a novel C2-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester for the synthesis of trans-2,6-disubstituted piperidine-related alkaloids. This compound was prepared via double asymmetric allylboration of glutaldehyde, followed by aminocyclization and carbamation. This process facilitated the synthesis of various alkaloids, including porantheridine and precoccinelline (Takahata et al., 2006).

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely focus on the synthesis and pharmacological applications of piperidine derivatives .

Propiedades

IUPAC Name |

2,2-bis(prop-2-enyl)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N.ClH/c1-3-7-11(8-4-2)9-5-6-10-12-11;/h3-4,12H,1-2,5-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBADOSIQUICOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCCN1)CC=C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(Trifluoromethyl)pyrimidin-2-YL]thio}aniline](/img/structure/B3149891.png)

![Methoxy-dimethyl-[methyl(diphenyl)silyl]oxysilane](/img/structure/B3149893.png)

![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3149919.png)

![Sodium 6-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B3149932.png)

![Hexahydrofuro[2,3-b]furan-3-amine](/img/structure/B3149945.png)